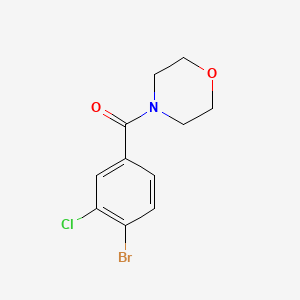

(4-Bromo-3-chlorophenyl)(morpholino)methanone

Description

(4-Bromo-3-chlorophenyl)(morpholino)methanone is a halogenated aryl morpholino ketone characterized by a morpholine ring conjugated to a substituted phenyl group via a carbonyl bridge. The phenyl group is substituted with bromine and chlorine at the 4- and 3-positions, respectively.

Properties

IUPAC Name |

(4-bromo-3-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIICLOPAHPMKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chlorophenyl)(morpholino)methanone typically involves the reaction of 4-bromo-3-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-chlorophenyl)(morpholino)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methanone group can be reduced to a methanol group or oxidized to a carboxylic acid group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

- Substituted phenyl derivatives

- Reduced or oxidized forms of the compound

- Biaryl compounds from coupling reactions

Scientific Research Applications

(4-Bromo-3-chlorophenyl)(morpholino)methanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The morpholino group can interact with biological macromolecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-Bromo-3-chlorophenyl)(morpholino)methanone with its analogs based on structural features, synthesis, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Observations:

- Halogen Positioning : The presence and position of halogens significantly influence electronic properties and steric bulk. For example, the 2-fluoro substitution in CAS 2404733-91-9 increases electronegativity and may alter hydrogen-bonding capacity .

- Morpholino vs. Thiomorpholino: Replacement of oxygen with sulfur in thiomorpholino derivatives (e.g., CAS 2404733-91-9) enhances lipophilicity and may affect metabolic stability .

- Similarity Scores: Compounds like (2-Bromo-3-methylphenyl)(morpholino)methanone (similarity score 1.00) share nearly identical core structures but differ in substituent placement, demonstrating the sensitivity of molecular similarity metrics to positional isomerism .

Physicochemical Properties

- Crystal Packing: Compounds like (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone exhibit intermolecular π–π interactions and dihedral angles >50°, suggesting moderate solubility in non-polar solvents .

- Thermal Stability: Thiomorpholino derivatives (e.g., CAS 2404733-91-9) may exhibit lower melting points due to reduced crystallinity compared to oxygenated analogs .

Biological Activity

(4-Bromo-3-chlorophenyl)(morpholino)methanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound incorporates a bromine and chlorine substituent on the phenyl ring, alongside a morpholino group attached to a carbonyl. This configuration enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's structure contributes to its solubility and interaction capabilities within biological systems, which are critical for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects. Its biological activity has been assessed through various studies, revealing potential therapeutic applications.

Key Pharmacological Effects:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties, potentially effective against various pathogens.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate the mechanisms involved.

- Enzyme Inhibition : Interaction studies indicate that the compound can bind to specific enzymes, modulating their activity, which is crucial in drug development.

The mechanism of action of this compound involves its binding to biological targets, including enzymes and receptors. This interaction can lead to alterations in biochemical pathways relevant to disease processes.

Binding Studies

Studies have utilized various techniques such as:

- Molecular Docking : To predict how the compound interacts with target proteins.

- In Vitro Assays : To assess the biological efficacy and determine the IC50 values against different cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique attributes of this compound. The following table summarizes some related compounds and their notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Bromo-2-chlorophenol | Similar halogenated phenol structure | Antimicrobial properties |

| 3-Chloro-N-(4-methylphenyl)morpholine | Contains morpholine and a methyl-substituted phenyl ring | Potential analgesic effects |

| 4-(Trifluoromethyl)phenyl(morpholino)methanone | Contains trifluoromethyl instead of bromo and chloro | Enhanced lipophilicity and distinct pharmacological profile |

This comparison highlights how the specific combination of halogen substituents and the morpholino group in this compound may enhance its solubility and biological interactions compared to other compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, indicating its potential as an antimicrobial agent.

- Cancer Cell Proliferation Inhibition : In vitro studies on various cancer cell lines revealed that this compound could reduce cell viability significantly. The mechanism appears to involve apoptosis induction, although detailed pathways remain under investigation.

- Enzyme Interaction Studies : Research utilizing enzyme assays showed that this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression, suggesting a dual role in both direct cytotoxicity and metabolic modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.